Asbnp.1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

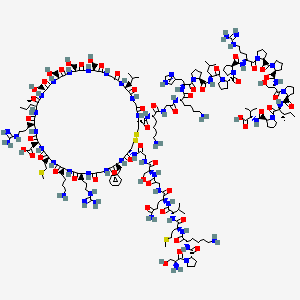

ANX-042 est un peptide synthétique conçu en combinant des segments de deux peptides différents : 16 acides aminés du C-terminal de l’AS-BNP et 26 acides aminés du BNP natif . Ce composé est principalement développé pour ses effets thérapeutiques potentiels dans le traitement de l’insuffisance cardiaque, du syndrome cardio-rénal et de la dysfonction rénale .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : ANX-042 est synthétisé par fusion de séquences spécifiques d’acides aminés de l’AS-BNP et du BNP. La synthèse implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour créer des peptides. Les conditions de réaction comprennent généralement l’utilisation d’acides aminés protégés, de réactifs de couplage comme le HBTU ou le DIC, et d’agents de déprotection tels que le TFA .

Méthodes de Production Industrielle : La production industrielle d’ANX-042 implique une SPPS à grande échelle, suivie d’une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : ANX-042 subit principalement une formation de liaison peptidique pendant sa synthèse. Il ne participe pas aux réactions organiques typiques telles que l’oxydation, la réduction ou la substitution en raison de sa nature peptidique .

Réactifs et Conditions Courants :

Réactifs de Couplage : HBTU, DIC

Agents de Déprotection : TFA

Purification : HPLC

Principaux Produits Formés : Le principal produit formé est le peptide ANX-042 lui-même, avec une grande pureté obtenue par purification HPLC .

4. Applications de la Recherche Scientifique

ANX-042 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :

Recherche Cardiovasculaire : ANX-042 est étudié pour son potentiel à améliorer le débit de filtration glomérulaire (DFG) sans provoquer d’hypotension significative chez les patients atteints d’insuffisance cardiaque et de syndrome cardio-rénal.

Recherche Rénale : Le composé est étudié pour ses effets sur la fonction rénale et sa capacité à promouvoir la natriurèse et la diurèse.

Études Pharmacologiques : ANX-042 sert de composé modèle pour étudier les effets des peptides synthétiques sur les systèmes cardiovasculaire et rénal.

Applications De Recherche Scientifique

ANX-042 has several scientific research applications, particularly in the fields of medicine and biology:

Cardiovascular Research: ANX-042 is being investigated for its potential to enhance glomerular filtration rate (GFR) without causing significant hypotension in patients with heart failure and cardiorenal syndrome.

Renal Research: The compound is studied for its effects on renal function and its ability to promote natriuresis and diuresis.

Pharmacological Studies: ANX-042 serves as a model compound for studying the effects of synthetic peptides on cardiovascular and renal systems.

Mécanisme D'action

ANX-042 exerce ses effets en activant les voies de monophosphate cyclique de guanosine (GMPc). Il stimule la natriurèse et la diurèse, supprime la rénine et l’angiotensine-II, et améliore le DFG. Les cibles moléculaires comprennent les récepteurs des peptides natriurétiques, en particulier les récepteurs de la guanylate cyclase .

Composés Similaires :

- Peptide Natriurétique Auriculaire (ANP)

- Peptide Natriurétique de Type B (BNP)

- Peptide Natriurétique de Type C (CNP)

- Peptide Natriurétique de Dendroaspis (DNP)

- Urodilatine

Comparaison : ANX-042 est unique en raison de sa conception synthétique, combinant des segments de l’AS-BNP et du BNP. Contrairement aux peptides natifs, ANX-042 est conçu pour améliorer des effets thérapeutiques spécifiques, tels que l’amélioration du DFG sans hypotension significative .

Comparaison Avec Des Composés Similaires

- Atrial Natriuretic Peptide (ANP)

- B-type Natriuretic Peptide (BNP)

- C-type Natriuretic Peptide (CNP)

- Dendroaspis Natriuretic Peptide (DNP)

- Urodilatin

Comparison: ANX-042 is unique due to its synthetic design, combining segments from AS-BNP and BNP. Unlike native peptides, ANX-042 is engineered to enhance specific therapeutic effects, such as improving GFR without significant hypotension .

Propriétés

Numéro CAS |

1434212-55-1 |

|---|---|

Formule moléculaire |

C189H312N58O53S4 |

Poids moléculaire |

4373 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C189H312N58O53S4/c1-15-103(11)149-177(290)234-127(94-253)167(280)233-126(93-252)166(279)232-125(92-251)165(278)231-124(91-250)156(269)211-85-142(258)215-118(77-99(3)4)153(266)208-87-144(260)217-129(168(281)219-108(41-20-24-60-190)151(264)206-83-140(256)213-109(42-21-25-61-191)158(271)229-122(80-106-82-202-98-212-106)181(294)241-68-32-49-132(241)172(285)230-121(78-100(5)6)180(293)247-74-38-55-138(247)184(297)243-70-34-50-133(243)171(284)226-117(47-30-66-205-189(200)201)179(292)246-73-37-54-137(246)183(296)244-71-35-51-134(244)173(286)235-128(95-254)182(295)242-69-33-52-135(242)175(288)239-150(104(12)16-2)185(298)245-72-36-53-136(245)174(287)237-148(102(9)10)186(299)300)96-303-304-97-130(218-145(261)88-210-155(268)123(90-249)216-143(259)86-207-152(265)114(56-57-139(195)255)225-176(289)147(101(7)8)236-163(276)116(59-76-302-14)223-160(273)112(44-23-27-63-193)224-170(283)131-48-31-67-240(131)178(291)107(194)89-248)169(282)227-119(79-105-39-18-17-19-40-105)154(267)209-84-141(257)214-110(45-28-64-203-187(196)197)157(270)220-111(43-22-26-62-192)159(272)222-115(58-75-301-13)161(274)228-120(81-146(262)263)164(277)221-113(162(275)238-149)46-29-65-204-188(198)199/h17-19,39-40,82,98-104,107-138,147-150,248-254H,15-16,20-38,41-81,83-97,190-194H2,1-14H3,(H2,195,255)(H,202,212)(H,206,264)(H,207,265)(H,208,266)(H,209,267)(H,210,268)(H,211,269)(H,213,256)(H,214,257)(H,215,258)(H,216,259)(H,217,260)(H,218,261)(H,219,281)(H,220,270)(H,221,277)(H,222,272)(H,223,273)(H,224,283)(H,225,289)(H,226,284)(H,227,282)(H,228,274)(H,229,271)(H,230,285)(H,231,278)(H,232,279)(H,233,280)(H,234,290)(H,235,286)(H,236,276)(H,237,287)(H,238,275)(H,239,288)(H,262,263)(H,299,300)(H4,196,197,203)(H4,198,199,204)(H4,200,201,205)/t103-,104-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,147-,148-,149-,150-/m0/s1 |

Clé InChI |

IRRLKLXYIZBPPF-YTGPIHSWSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N8CCC[C@H]8C(=O)N9CCC[C@H]9C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)CC(C)C)CO)CO)CO)CO |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)N9CCCC9C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)CC(C)C)CO)CO)CO)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)

![6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10860210.png)

![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)